5-(4-chlorophenylamino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of NSC-613604 involves several steps, starting with the preparation of the core chromeno[4,3-b]pyridine structure. The synthetic route typically includes:
Formation of the chromeno[4,3-b]pyridine core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the nitro group: Nitration reactions are employed to introduce the nitro group at the desired position on the chromeno[4,3-b]pyridine core.
Amination: The 4-chlorophenylamino group is introduced through nucleophilic substitution reactions.
Final modifications: The compound is further modified to introduce the cyano group and other substituents as required.
Industrial production methods for NSC-613604 would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
NSC-613604 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC-613604 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Pharmacology: NSC-613604 is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of NSC-613604 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit topoisomerase I, leading to the stabilization of DNA cleavage complexes and ultimately causing cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
NSC-613604 can be compared with other similar compounds, such as:
Indenoisoquinolines: A class of compounds that also inhibit topoisomerase I but have different chemical structures and properties.
The uniqueness of NSC-613604 lies in its specific combination of substituents and its resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13ClN4O3 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN4O3/c1-11-12(10-22)8-17-19(23-11)16-9-15(25(26)27)6-7-18(16)28-20(17)24-14-4-2-13(21)3-5-14/h2-9,20,24H,1H3 |
InChI Key |
DAHDDFCIAFXETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1C#N)C(OC3=C2C=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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